

An In-Depth Technical Guide to the Structure and Synthesis of Methoxy-PMS

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Compound of Interest

Compound Name: Methoxy-PMS

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This guide provides a comprehensive overview of 1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as **Methoxy-PMS**. It details the compound's structure, physicochemical properties, and a likely synthesis route. Furthermore, it elaborates on its primary application as a crucial reagent in cell viability and cytotoxicity assays, including detailed experimental protocols and a visualization of the underlying biochemical pathways.

Structure and Physicochemical Properties of Methoxy-PMS

Methoxy-PMS is a phenazine derivative that serves as a highly stable electron carrier. Its chemical name is 1-Methoxy-5-methylphenazinium methyl sulfate. The structure consists of a tricyclic phenazine core with a methoxy group at the first position and a methyl group attached to one of the nitrogen atoms, forming a quaternary amine. This cationic structure is paired with a methyl sulfate anion.

The key advantage of **Methoxy-PMS** over its predecessor, Phenazine Methosulfate (PMS), is its enhanced photochemical stability. Solutions of **Methoxy-PMS** can be stored at room temperature for extended periods without significant degradation, even when exposed to light, which is a significant improvement for laboratory applications.

Table 1: Physicochemical Properties of **Methoxy-PMS**

Property	Value	Reference
IUPAC Name	1-methoxy-5-methylphenazin-5-ium;methyl sulfate	[1]
Synonyms	1-Methoxy PMS, 1-Methoxyphenazine methosulfate	[1][2][3]
CAS Number	65162-13-2	[1][3]
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₅ S	[3][4][5]
Molecular Weight	336.36 g/mol	[3][4][5]
Appearance	Dark red to reddish-purple powder	[6]
Solubility	Soluble in water and alcohol	[7]
Standard Redox Potential (E _o)	+63 mV	[7]
Purity	≥95% (HPLC)	[3][4]

Synthesis of Methoxy-PMS

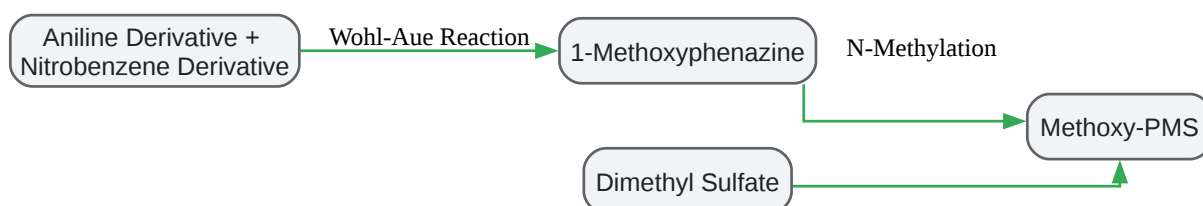
While detailed, step-by-step industrial synthesis protocols are often proprietary, the synthesis of **Methoxy-PMS** can be inferred from its structure and the known synthesis of related phenazine compounds. The most probable synthetic route involves a two-step process: the formation of the 1-methoxyphenazine precursor, followed by N-methylation.

Likely Synthesis Pathway

The synthesis likely proceeds as follows:

- **Synthesis of 1-Methoxyphenazine:** This precursor can be synthesized through various methods for creating the phenazine core, followed by the introduction of a methoxy group. One common method for phenazine synthesis is the Wohl-Aue reaction, which involves the condensation of an aniline derivative with a nitrobenzene derivative.

- N-Methylation of 1-Methoxyphenazine: The final step is the methylation of one of the nitrogen atoms in the phenazine ring of 1-methoxyphenazine. This is typically achieved using a methylating agent such as dimethyl sulfate. The reaction introduces a methyl group and a positive charge on the nitrogen, with the methyl sulfate anion acting as the counter-ion.



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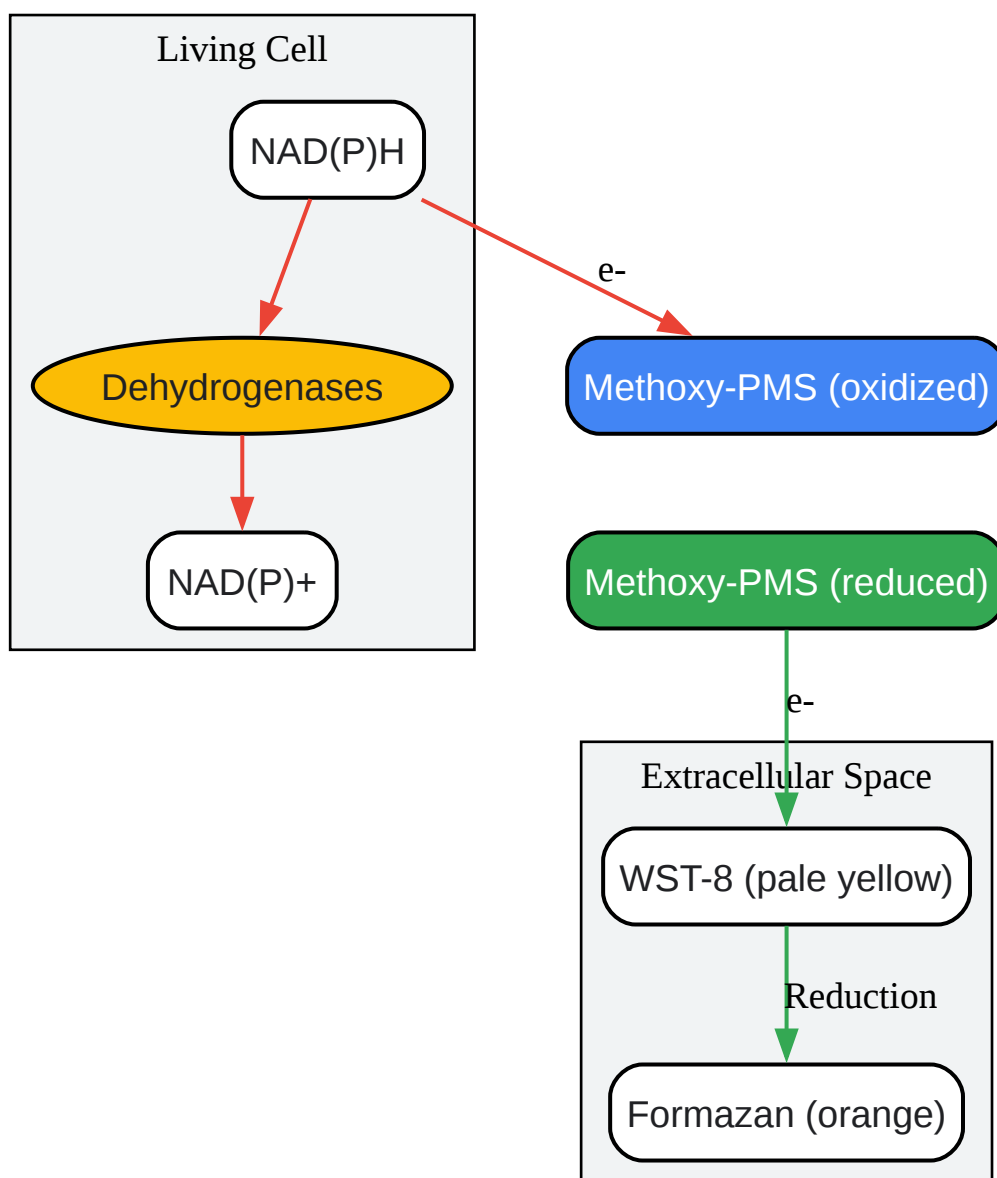
Caption: Likely synthesis pathway for **Methoxy-PMS**.

Application in Cell Viability Assays (WST-8 Assay)

Methoxy-PMS is a cornerstone reagent in modern cell viability and cytotoxicity assays, most notably the WST-8 assay. It functions as an intermediate electron carrier, linking intracellular metabolic activity (specifically the production of NAD(P)H) to the reduction of a tetrazolium salt, WST-8.

Mechanism of Action

In metabolically active cells, dehydrogenases continuously reduce NAD^+ to NADH and NADP^+ to NADPH. **Methoxy-PMS** is a cell-permeable molecule that can accept electrons from this intracellular pool of NAD(P)H. The reduced **Methoxy-PMS** then moves to the extracellular space where it donates these electrons to the water-soluble tetrazolium salt, WST-8. The reduction of WST-8 produces a highly colored formazan dye. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.



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Caption: Mechanism of the WST-8 assay mediated by **Methoxy-PMS**.

Experimental Protocol for WST-8 Cell Viability Assay

This protocol provides a general guideline for performing a WST-8 assay. Optimization of cell seeding density and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

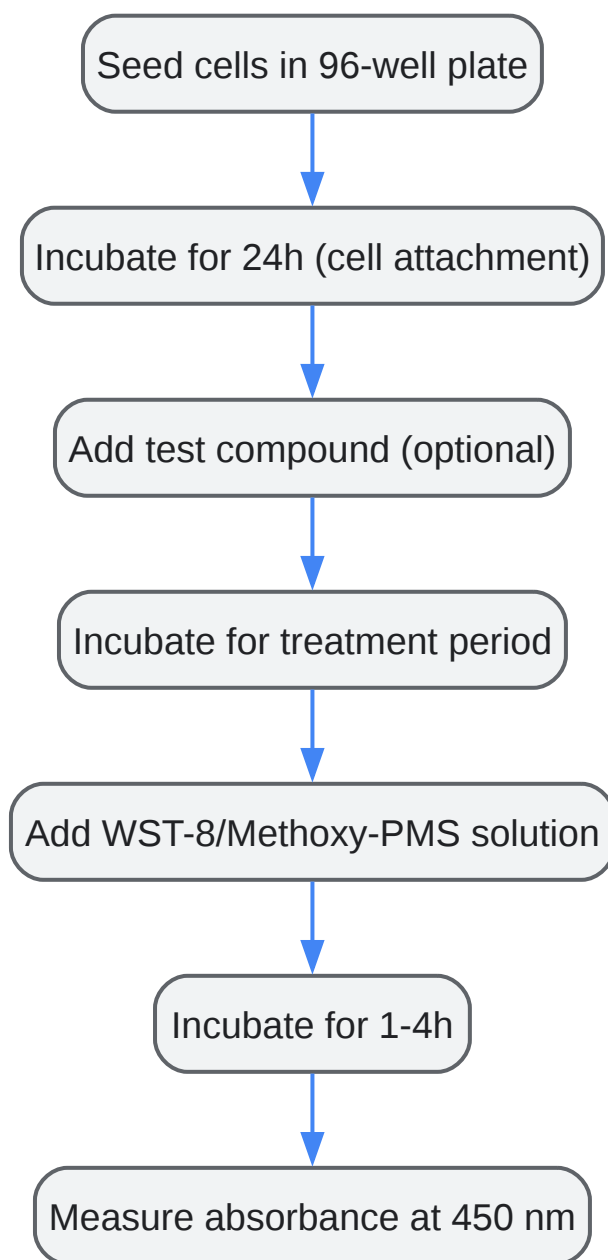
- Cells of interest
- Complete cell culture medium
- 96-well microplate
- WST-8 assay solution (containing WST-8 and **Methoxy-PMS**)
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well in 100 μL of complete culture medium.
 - Include wells with medium only to serve as a blank control.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO_2 for 24 hours to allow for cell attachment.
- Treatment (for cytotoxicity assays):
 - Prepare serial dilutions of the test compound in complete culture medium.
 - Remove the old medium from the wells and add 100 μL of the compound dilutions to the respective wells.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- WST-8 Assay:
 - After the incubation period, add 10 μL of the WST-8 assay solution to each well.
 - Gently tap the plate to ensure thorough mixing.

- Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The optimal incubation time will depend on the cell type and density.
- Periodically check the color development.
- Data Acquisition:
 - Measure the absorbance of each well at 450 nm using a microplate reader.
 - Subtract the average absorbance of the blank wells from the absorbance of all other wells.

Experimental Workflow Diagram



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Caption: General workflow for a WST-8 cell viability/cytotoxicity assay.

Conclusion

Methoxy-PMS is a photochemically stable and efficient electron mediator that has become an indispensable tool in cell biology and drug discovery. Its role in linking intracellular redox states to a colorimetric output provides a robust and high-throughput method for assessing cell viability and cytotoxicity. The straightforward, likely synthesis of **Methoxy-PMS**, combined with

its stability and reliability, ensures its continued prominence in research and development. This guide has provided a detailed overview of its structure, synthesis, and application, offering valuable insights for professionals in the life sciences.

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